

# Lethal neonatal vs. myopathic forms of CPT2 deficiency

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Lethal Neonatal vs. Myopathic Forms of CPT2 Deficiency

#### **Abstract**

Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive disorder of mitochondrial long-chain fatty acid oxidation with a broad clinical spectrum. This guide provides a detailed technical comparison of the two most disparate phenotypes: the lethal neonatal form and the myopathic form. We will explore the underlying genetic and biochemical differences that lead to these distinct clinical presentations, summarize key quantitative data, and provide detailed methodologies for the primary diagnostic experiments. Furthermore, this guide includes visualizations of the core metabolic pathway and diagnostic workflow to support researchers, scientists, and drug development professionals in their understanding of CPT2 deficiency.

## Introduction

Carnitine Palmitoyltransferase II (**CPT2**) is a critical enzyme located on the inner mitochondrial membrane, essential for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for β-oxidation.[1] A defect in the **CPT2** gene impairs this process, leading to a group of disorders with varying severity.[2] The clinical presentations are generally categorized into three forms: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder, myopathic form.[3][4] The lethal neonatal form is the most severe and rarest, while the myopathic form is the most common and least severe.[2][5] This guide focuses on a comparative analysis of the lethal neonatal and myopathic forms to provide a clear



understanding of the genotype-phenotype correlations and the pathophysiological spectrum of **CPT2** deficiency.

#### **Genetic and Molecular Basis**

The clinical heterogeneity of **CPT2** deficiency is strongly linked to the type of mutations in the **CPT2** gene and their impact on the residual enzyme activity.

- Lethal Neonatal Form: This severe phenotype is typically associated with pathogenic null variants, such as frameshift or nonsense mutations, that lead to a truncated protein or mRNA degradation.[3][6] These mutations result in a near-complete loss of CPT2 enzyme function.
   [7] To date, at least 16 different variants have been associated with the lethal neonatal form.
   [8]
- Myopathic Form: The myopathic form is most commonly associated with missense mutations
  that result in a CPT2 enzyme with partial activity.[3] The p.Ser113Leu mutation is a frequent
  finding in patients with the myopathic form.[9] Individuals with the myopathic form are often
  homozygous for a mild mutation or compound heterozygous with one mild and one severe
  mutation.

## **Biochemical and Clinical Manifestations**

The profound difference in residual **CPT2** enzyme activity between the lethal neonatal and myopathic forms dictates their distinct clinical and biochemical characteristics.

### **Quantitative Data Summary**

The following tables provide a structured comparison of the quantitative data associated with the lethal neonatal and myopathic forms of **CPT2** deficiency.

Table 1: Clinical and Biochemical Characteristics



| Feature                                   | Lethal Neonatal Form                                                | Myopathic Form                                                       |
|-------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------|
| Age of Onset                              | Within hours to days of birth[2]                                    | Infancy to adulthood[3]                                              |
| Residual CPT2 Enzyme<br>Activity          | < 10% of normal[3][7]                                               | Typically > 20% of normal[7]                                         |
| Plasma Acylcarnitine Profile (C16, C18:1) | Markedly elevated[3][8]                                             | Often normal between episodes, may be elevated during attacks[3][10] |
| Serum Creatine Kinase (CK)                | Variable, may not be significantly elevated                         | Markedly elevated during myopathic episodes[11]                      |
| Hypoglycemia                              | Severe, hypoketotic[4][5]                                           | Generally absent, may occur with prolonged fasting or illness[12]    |
| Cardiomyopathy                            | Common and severe[2][5]                                             | Rare[12]                                                             |
| Hepatomegaly and Liver<br>Failure         | Common[4][5]                                                        | Absent[12]                                                           |
| Prognosis                                 | Invariably fatal, usually within the first few months of life[2][5] | Generally good with proper management[12]                            |

Table 2: Associated Genetic Variants

| Form            | Mutation Type                               | Common Examples              |
|-----------------|---------------------------------------------|------------------------------|
| Lethal Neonatal | Null (nonsense, frameshift, splice-site)[3] | c.63dup (p.Ser22GInfs*37)[8] |
| Myopathic       | Missense[3]                                 | c.338C>T (p.Ser113Leu)[9]    |

# **Experimental Protocols**

The diagnosis of **CPT2** deficiency relies on a combination of biochemical and molecular genetic testing.



# Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Principle: This method quantifies acylcarnitine species in blood spots or plasma. In **CPT2** deficiency, impaired fatty acid oxidation leads to an accumulation of long-chain acylcarnitines.

#### Methodology:

- Sample Collection: A blood sample is collected via a heel prick for a dried blood spot (as part of newborn screening) or a venous blood draw for plasma.[13]
- Extraction: Acylcarnitines are extracted from the sample using a solvent, typically methanol, containing isotopically labeled internal standards.
- Derivatization: The extracted acylcarnitines are converted to butyl esters to enhance their ionization efficiency.
- Analysis: The derivatized sample is injected into a tandem mass spectrometer. The
  instrument measures the mass-to-charge ratio of different acylcarnitine species, allowing for
  their identification and quantification relative to the internal standards.[4]
- Interpretation: In the lethal neonatal form, there is a marked elevation of long-chain acylcarnitines, particularly C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine).[3][8] In the myopathic form, the acylcarnitine profile may be normal between episodes.[10]

### **CPT2** Enzyme Activity Assay

Principle: This assay directly measures the enzymatic activity of **CPT2** in patient-derived cells or tissues.

#### Methodology:

- Sample Source: The assay can be performed on cultured skin fibroblasts, lymphocytes, or muscle tissue.[3]
- Cell Lysis and Substrate Addition: The cells are lysed to release their contents. A reaction is
  initiated by adding a radiolabeled long-chain acylcarnitine substrate (e.g.,



[3H]palmitoylcarnitine) and coenzyme A.

- Incubation: The reaction mixture is incubated at 37°C to allow for the conversion of the substrate to radiolabeled acyl-CoA by CPT2.
- Separation and Quantification: The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product is measured using a scintillation counter to determine the enzyme activity.
- Interpretation: Enzyme activity is expressed as a percentage of the activity found in control samples. The lethal neonatal form is characterized by less than 10% of normal **CPT2** activity, while the myopathic form typically shows higher residual activity.[3][7]

### **CPT2** Gene Sequencing

Principle: This molecular technique identifies pathogenic variants in the CPT2 gene.

#### Methodology:

- DNA Extraction: Genomic DNA is isolated from a patient's blood sample.
- PCR Amplification: The exons and flanking intron regions of the CPT2 gene are amplified using the polymerase chain reaction (PCR).
- Sequencing: The amplified DNA fragments are sequenced using Sanger sequencing or nextgeneration sequencing (NGS) methods.
- Sequence Analysis: The patient's DNA sequence is compared to the reference CPT2 gene sequence to identify any mutations.
- Interpretation: The identified variants are classified based on their predicted effect on the protein and their association with the clinical phenotype. This confirms the diagnosis and can help in predicting the severity of the disease.

## Visualizations

## Mitochondrial Long-Chain Fatty Acid Oxidation Pathway





Click to download full resolution via product page

Caption: The role of CPT2 in mitochondrial long-chain fatty acid transport.



## **Diagnostic Workflow for CPT2 Deficiency**



Click to download full resolution via product page



Caption: A typical workflow for the diagnosis of CPT2 deficiency.

#### **Conclusion and Future Directions**

The lethal neonatal and myopathic forms of **CPT2** deficiency represent the extreme ends of a clinical spectrum driven by the degree of residual enzyme function. While the myopathic form is generally manageable with lifestyle and dietary adjustments, the lethal neonatal form remains a devastating diagnosis. A comprehensive understanding of the distinct genetic, biochemical, and clinical features of each form is paramount for accurate diagnosis, genetic counseling, and the development of targeted therapies. Future research efforts should focus on strategies to either augment residual enzyme activity in milder forms or to bypass the metabolic block in severe cases. This could involve the exploration of pharmacological chaperones, gene therapy, or novel substrate replacement therapies, with the ultimate goal of improving outcomes for all individuals affected by this challenging disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Carnitine palmitoyltransferase II (CPT2) deficiency [flipper.diff.org]
- 2. Carnitine palmitoyltransferase II deficiency Wikipedia [en.wikipedia.org]
- 3. Carnitine Palmitoyltransferase II Deficiency GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neonatal Carnitine Palmitoyltransferase II Deficiency: A Lethal Entity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. A case study of lethal neonatal CPT II deficiency: Novel insights from genetic analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case Report: Lethal neonatal form of CPT II deficiency in consecutive pregnancies: fetal-neonatal characteristics, biochemical and molecular review



[frontiersin.org]

- 9. mdpi.com [mdpi.com]
- 10. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine palmitoyl transferase II deficiency, myopathic form (Concept Id: C1833508) -MedGen - NCBI [ncbi.nlm.nih.gov]
- 12. Carnitine Palmitoyltransferase Deficiency | Cedars-Sinai [cedars-sinai.org]
- 13. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- To cite this document: BenchChem. [Lethal neonatal vs. myopathic forms of CPT2 deficiency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381789#lethal-neonatal-vs-myopathic-forms-of-cpt2-deficiency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com